molecular formula C14H16N2O2S B2434163 N,N'-dibenzylsulfamide CAS No. 42731-71-5

N,N'-dibenzylsulfamide

Cat. No.: B2434163
CAS No.: 42731-71-5
M. Wt: 276.35
InChI Key: PURCZXCDZQICPW-UHFFFAOYSA-N
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Description

N,N’-Dibenzylsulfamide is an organic compound that belongs to the class of sulfamides. Sulfamides are sulfur-containing compounds that are analogs of ureas, where the carbonyl group is replaced by a sulfonyl group. N,N’-Dibenzylsulfamide is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the sulfamide moiety. This compound is known for its ability to engage in hydrogen bonding, making it useful in various chemical and biological applications.

Scientific Research Applications

N,N’-Dibenzylsulfamide has a wide range of applications in scientific research:

Safety and Hazards

In combustion, N,N’-dibenzylsulfamide may form toxic fumes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dibenzylsulfamide can be synthesized through the reaction of benzylamine with sulfamoyl chloride. The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is heated to around 80°C. The addition of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly improve the yield of the reaction. For instance, using a stoichiometric amount of DBU can increase the yield to 97% .

Industrial Production Methods: While specific industrial production methods for N,N’-dibenzylsulfamide are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzylsulfamide undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfamide moiety can undergo oxidation to form sulfonic acids or reduction to form thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzylamine and sulfamic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Various substituted benzyl derivatives.

    Oxidation Reactions: Benzylsulfonic acids.

    Reduction Reactions: Benzylthiols.

    Hydrolysis: Benzylamine and sulfamic acid.

Comparison with Similar Compounds

N,N’-Dibenzylsulfamide can be compared with other similar compounds such as:

    N,N’-Dimethylsulfamide: Lacks the benzyl groups, making it less hydrophobic and less effective in hydrogen bonding.

    N,N’-Diethylsulfamide: Similar to N,N’-dibenzylsulfamide but with ethyl groups instead of benzyl groups, resulting in different physical and chemical properties.

    N-Benzyl-N’-methylsulfamide: Contains one benzyl and one methyl group, offering a balance between hydrophobicity and hydrogen bonding capability.

Uniqueness: N,N’-Dibenzylsulfamide is unique due to its dual benzyl groups, which enhance its hydrophobicity and hydrogen bonding potential. This makes it particularly useful in applications requiring strong molecular interactions and stability.

Properties

IUPAC Name

N-(benzylsulfamoyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURCZXCDZQICPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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